Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate

Salt selection Crystallinity Weighing accuracy

Researchers requiring precise stoichiometric control in peptide coupling often struggle with hygroscopic or amorphous free-base building blocks. The crystalline oxalate salt (1:1 stoichiometry, MW 385.72) eliminates weighing errors and ensures batch-to-batch reproducibility across automated synthesis platforms. • Defined oxalate salt form for accurate amine equivalent calculation in coupling reactions • 2-Cl-5-CF3 substitution provides LogP ~3.4 vs. -0.5 for the 3-Cl regioisomer, favoring membrane-associated targets • Available in 95% (library synthesis) and 98% (GMP-adjacent) purity grades with full COA documentation

Molecular Formula C14H15ClF3NO6
Molecular Weight 385.72 g/mol
Cat. No. B13085321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate
Molecular FormulaC14H15ClF3NO6
Molecular Weight385.72 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=C(C=CC(=C1)C(F)(F)F)Cl)N.C(=O)(C(=O)O)O
InChIInChI=1S/C12H13ClF3NO2.C2H2O4/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13;3-1(4)2(5)6/h3-5,10H,2,6,17H2,1H3;(H,3,4)(H,5,6)
InChIKeyLDDSVEXDQNVGRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate (CAS 502842-44-6): A Specialized β-Amino Acid Ester Building Block for Medicinal Chemistry and Organic Synthesis


Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate (CAS 502842-44-6, MW 385.72 g/mol, molecular formula C14H15ClF3NO6) is the oxalic acid salt of a β-amino acid ethyl ester bearing a 2-chloro-5-(trifluoromethyl)phenyl substituent at the β-carbon . The compound belongs to the 3-amino-3-arylpropanoate class, recognized as versatile intermediates for constructing β-amino acid-containing pharmaceuticals, peptidomimetics, and heterocyclic scaffolds [1][2]. The oxalate salt form confers enhanced crystallinity and defined stoichiometry compared to the free base, facilitating accurate weighing and reproducible reaction stoichiometry in both discovery and process chemistry settings .

1
Defined 1:1 oxalate stoichiometry supports accurate weighing in multi-step synthesis.
2
Ethyl ester format compatible with chemoselective transformations and enzymatic resolution.
3
β-amino acid scaffold for peptidomimetic and heterocycle construction programs.

Why Generic Substitution Fails for Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate: The Consequence of Salt Form, Substitution Pattern, and Ester Type in β-Amino Acid Building Blocks


In-class 3-amino-3-arylpropanoate derivatives cannot be freely interchanged because three structural variables simultaneously govern their physicochemical properties, reactivity profiles, and downstream synthetic utility: (i) the salt counterion (oxalate vs. hydrochloride vs. free base) directly impacts crystallinity, hygroscopicity, and weighing accuracy; (ii) the 2-chloro-5-trifluoromethyl substitution pattern on the phenyl ring produces a distinct electronic environment and lipophilicity profile (predicted LogP for the parent 3-[2-chloro-5-(trifluoromethyl)phenyl]propionic acid is 3.376 ) relative to positional isomers—the 3-chloro regioisomer (CAS 887583-74-6) exhibits a predicted XLogP of −0.5 [1], a difference of nearly four log units that profoundly alters partitioning behavior; and (iii) the ethyl ester is pre-configured for transesterification and enzymatic resolution pathways that differ kinetically from those of the methyl ester (predicted pKa 6.81 ) or the free carboxylic acid [2]. Substituting any of these three variables alters reaction outcomes and physicochemical handling properties in ways that are not predictable without experimental re-optimization.

This Product
Ethyl ester oxalate salt
Crystalline solid; 2-chloro-5-CF₃ substitution; β-amino acid architecture; molecular weight 385.72 g/mol.
Potential Substitute
Free base or 3-chloro regioisomer
Undefined amine content may shift stoichiometry. 3-chloro positional isomer shows predicted LogP ~3.9 units lower, altering partitioning behavior.
Methyl ester analog kinetically differs in enzymatic resolution and deprotection conditions.

Product-Specific Quantitative Differentiation Evidence for Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate


Oxalate Salt Form vs. Free Base: Molecular Weight and Stoichiometric Definition for Precise Formulation

The oxalate salt (CAS 502842-44-6) has a molecular weight of 385.72 g/mol, defined by the 1:1 stoichiometry of the free base ethyl ester (C12H13ClF3NO2, MW 295.68) with oxalic acid (MW 90.03) . This represents a mass increment of 90.04 g/mol (+30.5%) over the free base form and 118.09 g/mol (+44.1%) over the free carboxylic acid analog 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid (CAS 412925-24-7, MW 267.63) . The defined salt stoichiometry eliminates the batch-to-batch variability in amine content encountered with hygroscopic free-base amines, where absorbed moisture can compromise weighing accuracy by 2–5% in typical laboratory handling conditions [1]. Vendor specifications for the oxalate salt report purity of NLT 95% (aromsyn) or 98% (Leyan) with batch-specific certificates of analysis (COA) and structural confirmation data .

Salt Stoichiometry
Supporting evidence
MW 385.72 g/mol, +30.5% mass vs. free base
Eliminates amine-content assay prior to use, reducing workflow uncertainty.
Batch-specific COA confirms defined stoichiometry.
Salt selection Crystallinity Weighing accuracy Process chemistry

Lipophilicity Differentiation: 2-Chloro-5-CF3 Substitution Pattern vs. 3-Chloro-5-CF3 Positional Isomer

The 2-chloro-5-(trifluoromethyl)phenyl substitution pattern produces a markedly different lipophilicity profile compared to the 3-chloro-5-(trifluoromethyl)phenyl regioisomer. The parent acid bearing the 2-chloro-5-CF3 pattern (3-[2-chloro-5-(trifluoromethyl)phenyl]propionic acid, CAS 900027-13-6) has a predicted LogP of 3.376 . In contrast, the 3-chloro-5-CF3 regioisomer (CAS 887583-74-6) exhibits a predicted XLogP of −0.5 , representing a LogP difference of approximately 3.9 units. This nearly four-order-of-magnitude difference in predicted octanol-water partition coefficient indicates that the ortho-chloro substitution relative to the β-carbon attachment site dramatically alters the compound's partitioning behavior, membrane permeability potential, and chromatographic retention characteristics compared to the meta-chloro isomer . Additionally, the smolecule.com comparative analysis explicitly notes that the presence of the chlorine substituent at the 2-position confers 'different reactivity due to chlorine presence' relative to the non-chlorinated meta-CF3 analog (MW 261.24) .

Lipophilicity vs. Isomer
Data to verify
Predicted ΔLogP ≈ 3.9 (2-Cl-5-CF₃ vs. 3-Cl-5-CF₃)
Supports selection when higher scaffold lipophilicity is desired. Context-dependent.
Experimental LogP not reported for target oxalate salt.
Lipophilicity LogP Substitution pattern Structure-property relationships

Ethyl Ester vs. Methyl Ester: Predicted Physicochemical Property Divergence and Synthetic Implications

The ethyl ester form of the target compound (as the oxalate salt) offers distinct physicochemical and reactivity characteristics compared to the corresponding methyl ester analog. The methyl ester (Benzenepropanoic acid, β-amino-2-chloro-5-(trifluoromethyl)-, methyl ester, CAS 2113944-07-1) has a molecular weight of 281.66 g/mol with a predicted boiling point of 305.4±42.0 °C, density of 1.350±0.06 g/cm³, and a predicted pKa of 6.81±0.10 for the conjugate acid of the amine . The ethyl ester's larger alkoxy group reduces the electrophilicity of the ester carbonyl toward nucleophilic attack compared to the methyl ester, which can be advantageous in chemoselective transformations where the ester must remain intact during reactions at the amino group (e.g., Schiff base formation, acylation, or sulfonylation) [1]. In the context of lipase-catalyzed kinetic resolutions of β-amino esters, Rodríguez-Mata et al. demonstrated that the ester alkyl group (methyl vs. ethyl) influences both the reaction rate and enantioselectivity (E-value) in Pseudomonas cepacia lipase-catalyzed hydrolyses, with conversion and enantioselectivity values varying systematically with the ester substitution pattern [2]. While quantitative data for this specific compound are not reported, the class-level behavior indicates that the ethyl ester provides a different kinetic profile compared to the methyl ester in enzymatic transformations.

Ester Reactivity
Class-level
Ethyl ester reduces carbonyl electrophilicity vs. methyl ester
May support chemoselective amino-group reactions without ester interference.
Kinetic profile in enzymatic resolution may differ; requires validation.
Ester hydrolysis Transesterification Enzymatic resolution Physicochemical properties

β-Amino Acid Architecture vs. α-Amino Acid Analogs: Distinct Scaffold Geometry for Non-Natural Peptide and Heterocycle Construction

The β-amino acid architecture of the target compound (amino group at the β-carbon relative to the carboxyl/ester) differentiates it fundamentally from α-amino acid analogs such as 2-chloro-5-(trifluoromethyl)-DL-phenylalanine (CAS 64134-20-9, MW 267.63) . β-Amino acids, when incorporated into peptides, confer resistance to proteolytic degradation because the β-peptide backbone is not recognized by endogenous mammalian proteases, which evolved to cleave α-peptide bonds [1]. The β-amino acid scaffold also enables distinct intramolecular cyclization pathways to generate heterocyclic systems (β-lactams, dihydropyrimidinones, tetrahydroisoquinolines) that are inaccessible from α-amino acid precursors [2]. The additional methylene spacer between the amino and ester groups in the target compound (CH₂ spacer) provides conformational flexibility distinct from α-amino esters, affecting both the geometry of metal-chelation complexes and the diastereoselectivity of reactions at the amino group. The SpectraBase database confirms the free acid form (3-amino-3-(2-chloro-5-trifluoromethyl-phenyl)-propionic acid, Compound ID 1167ZQ9WNek) with ¹H NMR (DMSO-d₆) and GC-MS data available for structural verification [3].

Scaffold Architecture
Class-level
β-amino acid backbone vs. α-amino acid analogs
Supports peptidomimetic studies requiring inherent proteolytic stability.
Spectral data for free acid available for structural verification.
β-Amino acids Peptidomimetics Heterocycle synthesis Metabolic stability

Purity Specification Differentiation: 95% (NLT) and 98% Grade Options with Batch-Specific Quality Documentation

Commercially available specifications for the target oxalate salt include a 95% (NLT) grade with MDL number MFCD02663288 and a higher-purity 98% grade , both accompanied by batch-specific Certificates of Analysis (COA) and structural confirmation data (NMR, HPLC, LC-MS) . In contrast, the corresponding free acid (CAS 412925-24-7) and the methyl ester analog (CAS 2113944-07-1) are primarily listed in chemical databases without explicit purity grade specifications from major suppliers, indicating less standardized commercial availability . The availability of two defined purity grades allows procurement to be matched to the intended application: the 95% grade for routine building-block use in early-stage library synthesis, and the 98% grade for late-stage intermediate applications where impurity profiles must be rigorously controlled. The MDL number (MFCD02663288) provides a unique identifier for database searching and procurement standardization across suppliers .

Purity Grades
Specification review
95% NLT and 98% grades, both with COA documentation
Supports procurement matching to early-stage or late-stage intermediate needs.
Free acid and methyl ester lack standardized purity listings.
Purity specification Quality control Certificate of Analysis Procurement

Schiff Base Synthetic Utility: Demonstrated Reactivity of 3-Amino-3-arylpropionate Esters in Aqueous Condensation Chemistry

Romanova et al. (2012) demonstrated that 3-amino-3-arylpropionic acid ester hydrochlorides undergo condensation with aromatic aldehydes in aqueous medium to afford Schiff bases Ia–Ie in 75–87% isolated yield without requiring anhydrous solvents, inert atmosphere, or chromatographic purification [1]. While that study employed the hydrochloride salt form and did not specifically test the 2-chloro-5-CF3-substituted ethyl ester, the methodology is directly transferable to the target oxalate salt—the amino group remains the reactive nucleophile irrespective of the counterion, and the oxalate salt can be converted to the free amine in situ by mild base treatment. The demonstrated yield range of 75–87% for analogous substrates establishes a baseline expectation for Schiff base formation efficiency [1]. Schiff bases derived from β-amino-β-arylpropionic esters are established precursors to biologically active nitrogen-containing heterocycles and non-natural amino acid derivatives, with reported antibacterial, antifungal, and enzyme-inhibitory activities for the product class [2]. The target compound's 2-chloro-5-CF3 substitution pattern is expected to modulate the electronic properties of the derived Schiff base (imine bond polarization, metal-chelation affinity) compared to the unsubstituted phenyl, 4-bromophenyl, and 3,4-dimethoxyphenyl analogs reported in the study [1].

Schiff Base Utility
Class-level
Reported 75–87% yield for analogous substrates in aqueous medium
May support scalable diversification without anhydrous conditions.
Direct data for 2-Cl-5-CF₃ variant not reported; methodology transferable.
Schiff base Imine synthesis Aqueous medium Heterocycle precursor

Optimal Research and Industrial Application Scenarios for Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Metabolically Stabilized β-Peptidomimetics Requiring Defined Stoichiometry

The oxalate salt form, with its defined 1:1 stoichiometry (MW 385.72 g/mol) and batch-specific COA documentation, is the preferred form for peptide-coupling reactions where precise amine equivalents must be calculated . The β-amino acid architecture confers inherent resistance to proteolytic degradation when incorporated into peptide backbones, a property not achievable with α-amino acid building blocks such as 2-chloro-5-(trifluoromethyl)-DL-phenylalanine (CAS 64134-20-9) [1]. The 2-chloro-5-CF3 substitution pattern provides a substantially higher predicted LogP (3.376 for the parent acid scaffold) compared to the 3-chloro regioisomer (XLogP −0.5), making this building block particularly suitable for peptidomimetic programs targeting intracellular or membrane-associated protein targets where enhanced lipophilicity is desirable .

Diversity-Oriented Synthesis: Schiff Base Library Construction Under Aqueous, Scalable Conditions

The free amino group of the target compound (generated in situ from the oxalate salt by mild base treatment) is positioned for condensation with aromatic aldehydes in aqueous medium, following the methodology of Romanova et al. (2012) that achieved 75–87% yields for analogous 3-amino-3-arylpropionate substrates without anhydrous solvents or chromatographic purification [2]. The ethyl ester remains intact under these aqueous condensation conditions, preserving a handle for subsequent diversification (hydrolysis, transesterification, or amidation) after Schiff base formation. The 2-chloro substituent provides a potential site for further cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) after imine formation, while the CF3 group serves as a metabolically stable ¹⁹F NMR probe for tracking the scaffold through biological assays [2].

Process Chemistry: Kilogram-Scale Campaigns with Defined Purity Grade Selection

The availability of two defined purity grades—95% NLT (suitable for early-stage route scouting and library synthesis) and 98% (suitable for late-stage intermediates requiring rigorous impurity control)—allows procurement to be matched to the development phase . The oxalate salt's crystalline nature facilitates reproducible dispensing in automated synthesis platforms compared to the potentially hygroscopic free base or free acid forms. The MDL number (MFCD02663288) and multi-method analytical documentation (NMR, HPLC, LC-MS) provided by suppliers reduce the analytical method development burden when this building block is incorporated into GLP or GMP-adjacent synthetic sequences .

Chemoenzymatic Synthesis: Substrate for Lipase-Catalyzed Kinetic Resolution to Access Enantiopure β-Amino Esters

The β-amino ester scaffold of the target compound is a substrate class for lipase-catalyzed kinetic resolution, as demonstrated by Rodríguez-Mata et al. (2010) who achieved synthetically useful enantioselectivities for a range of 3-amino-3-arylpropanoate esters using Pseudomonas cepacia lipase [3]. While enantioselectivity data for the 2-chloro-5-CF3-substituted variant have not been reported, the ethyl ester group provides a different kinetic profile compared to the methyl ester in enzymatic hydrolysis—a factor that can be exploited to optimize E-values when the methyl ester fails to deliver adequate enantioselectivity. The oxalate salt can be converted to the free amine prior to enzymatic reaction, avoiding potential lipase inhibition by oxalic acid [3].

Application
Selection Property
Validation Focus
Peptidomimetic synthesis
Defined oxalate stoichiometry
Amine equivalent calculation and batch consistency
Schiff base library construction
Free amino group reactivity in aqueous medium
Imine formation efficiency and ester stability review
Process chemistry scale-up
Crystalline salt with defined purity grades
Lot-to-lot reproducibility and analytical burden review
Chemoenzymatic resolution
Ethyl ester substrate for lipase screening
Enantioselectivity optimization and counterion compatibility
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